REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:14])[O:4][C:5]2[C:10]([C:11]=1[CH3:12])=[CH:9][CH:8]=[C:7]([OH:13])[CH:6]=2.Br[CH2:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:18]>>[Cl:1][C:2]1[C:3](=[O:14])[O:4][C:5]2[CH:6]=[C:7]([O:13][CH2:16][C:17]3([C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=4)[O:18][C:5](=[O:4])[C:10](=[CH2:9])[CH2:11]3)[CH:8]=[CH:9][C:10]=2[C:11]=1[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(OC2=CC(=CC=C2C1C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(OC2=C(C1C)C=CC(=C2)OCC2(CC(C(O2)=O)=C)C2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |